![molecular formula C26H23N3O B2593928 3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-87-3](/img/structure/B2593928.png)

3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

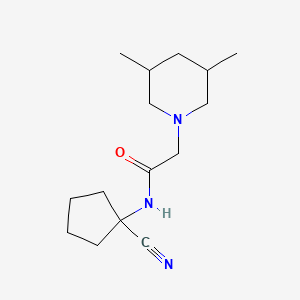

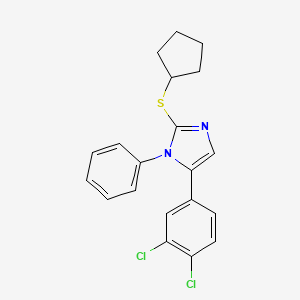

“3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound that contains a pyrazolo[4,3-c]quinoline core structure. This core is a bicyclic system with a pyrazole ring fused to a quinoline . The compound also has ethyl and methyl substituents on the phenyl rings and a methoxy group attached to the quinoline ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring system of the pyrazolo[4,3-c]quinoline core, along with the various substituents . Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are typically used for structural analysis .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazolo[4,3-c]quinoline core and the various substituents . The aromatic rings could participate in electrophilic aromatic substitution reactions, while the methoxy group might be involved in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

科学的研究の応用

Synthesis and Characterization

- Efficient methods for synthesizing quinolinyl chalcones containing a pyrazole group have been developed, showcasing promising antimicrobial properties and moderate antioxidant activity. These compounds were synthesized using Claisen–Schmidt condensation under ultrasonic methods, yielding high-quality products characterized by spectroscopic and crystallographic methods (Prasath et al., 2015).

- The discovery of a pyrazolo-quinoline compound (SCH 51344) inhibiting ras transformation by a novel mechanism highlights the potential of quinoline derivatives in cancer research. This compound affects morphological changes, actin filament organization, and anchorage-independent growth in ras-transformed cells (Kumar et al., 1995).

- Studies on the supramolecular aggregation of dihydrobenzopyrazoloquinolines have revealed the impact of substitution on the dimensionality of their aggregation. This work provides insight into the structural intricacies of these compounds, which could influence their applications in materials science and pharmacology (Portilla et al., 2005).

Potential Applications

- The optical properties of 4H-pyrano[3,2-c]quinoline derivatives have been studied, indicating their utility in materials science, especially in the development of organic light-emitting diodes (OLEDs). These studies emphasize the versatility of quinoline derivatives in the fabrication of electronic and photonic devices (Zeyada et al., 2016).

- Novel quinoline carboxamides have been identified as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, presenting a significant advance in the development of targeted cancer therapies. These compounds exhibit excellent oral bioavailability and have shown efficacy in disease-relevant models (Degorce et al., 2016).

将来の方向性

作用機序

Target of Action

Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Mode of Action

Quinoline derivatives have been reported to interact with various targets through different mechanisms of action .

Biochemical Pathways

Quinoline derivatives have been known to impact several carcinogenic pathways, including the ras/raf/mek and pi3k/akt/mtor signaling cascades .

Result of Action

Quinoline derivatives have been reported to exhibit a range of biological activities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .

特性

IUPAC Name |

3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O/c1-4-18-7-9-19(10-8-18)25-23-16-27-24-14-13-21(30-3)15-22(24)26(23)29(28-25)20-11-5-17(2)6-12-20/h5-16H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZDYAUFBZBWAKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-methyl-N-{[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2593848.png)

![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)

![N-cyclohexyl-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2593852.png)

![(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2593855.png)

![5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2593863.png)

![3-chloro-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B2593868.png)